molecular formula C9H22Cl3N3 B1382568 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride CAS No. 1803610-06-1

1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride

Cat. No. B1382568
CAS RN: 1803610-06-1
M. Wt: 278.6 g/mol
InChI Key: UQOBZWCQHHIGNK-UHFFFAOYSA-N
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Description

“1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride” is a chemical compound with the CAS Number: 1803610-06-1 . It has a molecular weight of 278.65 and its IUPAC name is 1-(azetidin-3-ylmethyl)-4-methylpiperazine trihydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19N3.3ClH/c1-11-2-4-12(5-3-11)8-9-6-10-7-9;;;/h9-10H,2-8H2,1H3;3*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 278.65 . The compound is stable at room temperature .

Scientific Research Applications

Antileishmanial Activity

A study conducted by Singh et al. (2012) focused on synthesizing and screening compounds related to 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride for antileishmanial activity. They found that certain synthesized compounds showed antileishmanial activity comparable to amphotericine B, a clinically used antileshmanial drug (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Antibacterial Agents

Mohite and Bhaskar (2011) synthesized new azetidin-2-one derivatives and tested them for significant activity against bacteria and fungi, suggesting potential as antibacterial agents (Mohite & Bhaskar, 2011).

Anti-Inflammatory Activity

Sharma, Maheshwari, and Bindal (2013) synthesized new derivatives of 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride and tested them for anti-inflammatory effects, finding potent and significant results compared to indomethacin, a standard anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).

Anticonvulsant Activity

Research by Singh, Siddiqui, and Pandeya (1994) focused on synthesizing compounds with potential anticonvulsant activity. They reported significant anticonvulsant activity in compounds synthesized from reactions involving azetidinones (Singh, Siddiqui, & Pandeya, 1994).

Synthesis and Application in Medicinal Chemistry

Cvetovich et al. (1996) conducted a study on the synthesis of a human leukocyte elastase inhibitor, which involves intermediates related to 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride, highlighting its utility in medicinal chemistry (Cvetovich, Chartrain, Hartner, Roberge, Amato, & Grabowski, 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-methylpiperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3.3ClH/c1-11-2-4-12(5-3-11)8-9-6-10-7-9;;;/h9-10H,2-8H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOBZWCQHHIGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CNC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride

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